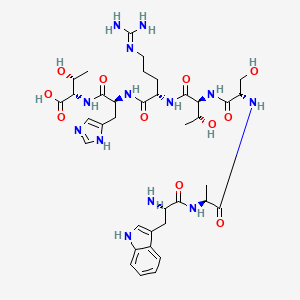![molecular formula C16H20ClN B14284678 N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride CAS No. 131409-88-6](/img/structure/B14284678.png)
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride is a quaternary ammonium compound. It is characterized by the presence of a nitrogen atom bonded to three alkyl groups and one aryl group, forming a positively charged ion. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride typically involves the alkylation of N,N-dimethylaniline with a suitable alkylating agent, such as benzyl chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or primary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium hydroxide or alkoxides.
Oxidation: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium N-oxide.
Reduction: Formation of N,N-Dimethyl-N-[(4-methylphenyl)methyl]amine.
Scientific Research Applications
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents due to its surface-active properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride involves its interaction with cell membranes and proteins. The positively charged ammonium ion can bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This interaction can result in antimicrobial effects and enhanced drug delivery.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium bromide
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium iodide
- N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium sulfate
Uniqueness
N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride is unique due to its specific chloride counterion, which can influence its solubility and reactivity compared to other similar compounds with different counterions. This uniqueness makes it particularly suitable for certain applications, such as phase transfer catalysis and antimicrobial formulations.
Properties
CAS No. |
131409-88-6 |
|---|---|
Molecular Formula |
C16H20ClN |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
dimethyl-[(4-methylphenyl)methyl]-phenylazanium;chloride |
InChI |
InChI=1S/C16H20N.ClH/c1-14-9-11-15(12-10-14)13-17(2,3)16-7-5-4-6-8-16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JMPWAPMZFFEGMO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+](C)(C)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)

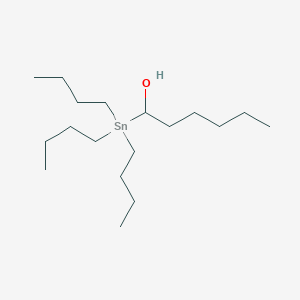
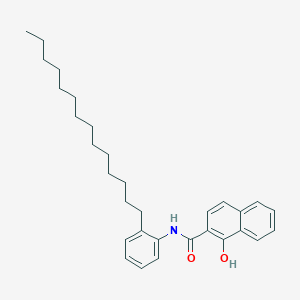


![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

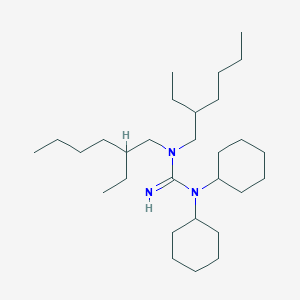
![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
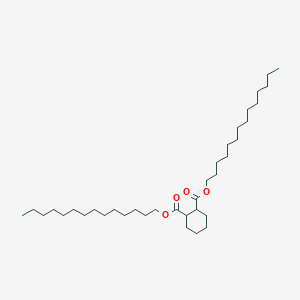
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
